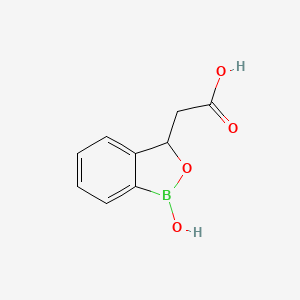
2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid
説明
2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid is a member of the class of benzoxaboroles . It is a compound where the hydrogen attached to the boron atom is replaced by a hydroxy group .
Synthesis Analysis
The synthesis of this compound involves a one-pot synthesis employing 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile for preparing (4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile (crisaborole) and pharmaceutically acceptable salts thereof in high yield and high purity .Molecular Structure Analysis
The molecular formula of this compound is C9H9BO4, and it has a molecular weight of 191.98 g/mol .Chemical Reactions Analysis
The boron atom in this compound possesses specific properties, owing to its unique electronic structure. High Lewis acidity of the boron atom, the presence of the vacant p orbital and neutron induced nuclear fission form the basis for the development of boron-based hydrolytic enzyme inhibitors, chemosensors and agents for boron neutron capture therapy .科学的研究の応用
Chemical Structure and Reactivity
Research on 2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid and related benzoxaborole compounds reveals significant insights into their chemical structure and reactivity. Studies have shown that benzoxaboroles like this compound often exhibit receptor activity toward sugars in aqueous solutions. Their binding energy and electronic structure have been explored using spectroscopic methods and computational approaches, such as Density Functional Theory (DFT) calculations and Car–Parrinello molecular dynamics investigations (Jezierska et al., 2010).
Synthesis and Derivatization
The synthesis of novel benzoxaborole scaffolds, including variants of this compound, has been achieved through various methods. One study describes the synthesis of a pyrrolo-benzoxaborole derivative with significant yields, demonstrating the versatility of this chemical structure in organic synthesis (Wu et al., 2011).
Crystal Structure Analysis
In the field of crystallography, extensive characterization of benzoxaboroles in the solid state has been conducted. Research has focused on understanding the intermolecular interactions and crystal structures of benzoxaborole phases, which is critical for the development of new applications, including drug development (Sene et al., 2014).
Isotopic Labeling and Drug Development
Studies have also explored the synthesis of isotopically labeled benzoxaboroles for use in preclinical and drug development studies. These labeled compounds are essential for understanding the metabolism and pharmacokinetics of potential therapeutic agents (Baker et al., 2007).
特性
IUPAC Name |
2-(1-hydroxy-3H-2,1-benzoxaborol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-4,8,13H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBJWSMUEYQHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)
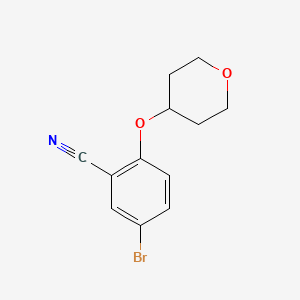
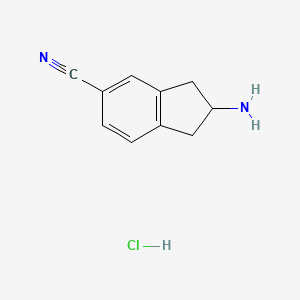
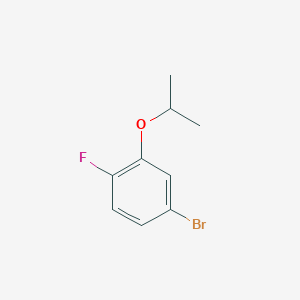
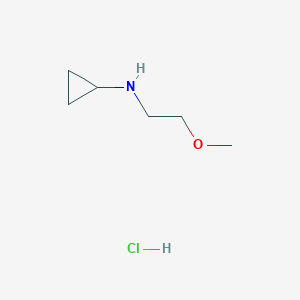
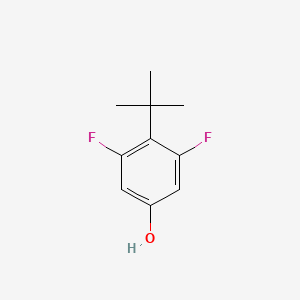
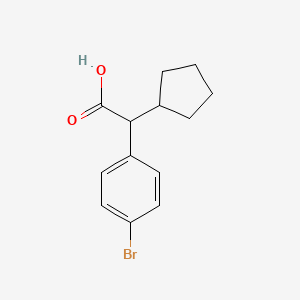
![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)

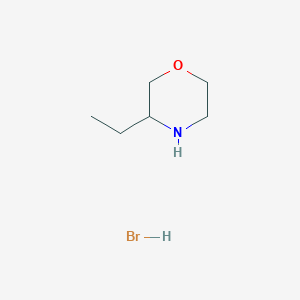

![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)

